N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide
Description
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a tertiary amide featuring a branched alkyl chain (2-methylbutyl) and a substituted 1,3-oxazole heterocycle. The compound’s structure combines a butanamide backbone with a 4-methyl-1,3-oxazol-2-yl group, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
57068-41-4 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-(2-methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-12(16)15(8-10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3 |
InChI Key |
GRXRMKWAFAZIDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC(C)CC)C1=NC(=CO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of 4-methyloxazole with 2-methylbutylamine in the presence of a suitable coupling agent. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include dichloromethane or tetrahydrofuran.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be used to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues in Aliphatic Amides
Several aliphatic amides with branched alkyl chains and heterocyclic substituents have been studied for their biological and chemical properties:
Key Differences :
- Heterocyclic Substituents: The 4-methyl-1,3-oxazol-2-yl group distinguishes it from thiazole-containing analogs (e.g., ’s thiazolidinone derivative), which exhibit sulfur-mediated electronic effects .
- Biological Activity : Aliphatic amides like C4 show pheromone-like behavior in insects, whereas oxazole derivatives (e.g., ) are often explored for antimicrobial or antitumor activity .
Physicochemical Properties
- Volatility : Branched alkyl chains (e.g., 2-methylbutyl) reduce volatility compared to linear analogs, as seen in C1 and C4 .
- Solubility : The oxazole ring’s polarity may enhance aqueous solubility relative to purely aliphatic amides like C6 (N-(3-methylbutyl)isobutyramide) .
- Synthetic Pathways: Similar to ’s method, the target compound could be synthesized via condensation of a carboxylic acid derivative (e.g., butanoyl chloride) with an amino-oxazole precursor .
Functional Group Influence
- Oxazole vs.
- Amide vs. Ester : Unlike pentyl acetate isomers (), the amide group in the target compound offers hydrogen-bonding capacity, critical for interactions in catalytic or biological systems .
Biological Activity
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide (CAS No. 57068-41-4) is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of amides, characterized by a butyramide group linked to a 4-methyloxazol-2-yl ring and a 2-methylbutyl chain. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
| Property | Details |
|---|---|
| Molecular Formula | C13H22N2O2 |
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 57068-41-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition: The compound may inhibit certain enzymes, thereby altering metabolic pathways.
- Receptor Modulation: It may bind to receptors, influencing signal transduction processes.
Research indicates that compounds with similar structures often exhibit anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications for this compound.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. These compounds often inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The potential for this compound to modulate inflammation could be explored further in preclinical studies.
Case Studies and Research Findings
- Antimicrobial Screening:
- In Silico Studies:
- Therapeutic Potential:
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